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Compound of Interest

Compound Name: 2Abz-SLGRKIQIK(Dnp)-NH2

Cat. No.: B12393774 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties, structure, and

application of the fluorogenic peptide substrate, 2Abz-SLGRKIQIK(Dnp)-NH2. This peptide is

a critical tool for the sensitive and quantitative measurement of the enzymatic activity of

complement C1s, a key serine protease in the classical complement pathway.

Core Properties and Structure
The peptide 2Abz-SLGRKIQIK(Dnp)-NH2 is a synthetic substrate specifically designed for the

study of C1s protease activity. Its design is based on the principles of Förster Resonance

Energy Transfer (FRET).

Structure and Composition:

The peptide consists of a nine amino acid sequence, Ser-Leu-Gly-Arg-Lys-Ile-Gln-Ile-Lys. This

sequence is flanked by a fluorophore, 2-aminobenzoyl (2Abz), at the N-terminus and a

quencher, 2,4-dinitrophenyl (Dnp), conjugated to the epsilon-amino group of the C-terminal

lysine residue. The C-terminus is amidated (-NH2).
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Property Value Reference

Full Name

2-Aminobenzoyl-Ser-Leu-Gly-

Arg-Lys-Ile-Gln-Ile-Lys(2,4-

dinitrophenyl)-NH2

N/A

Amino Acid Sequence
{2Abz}-Ser-Leu-Gly-Arg-Lys-

Ile-Gln-Ile-{Lys(Dnp)}-NH2
[1]

Molecular Formula C59H95N19O16 [1]

Molecular Weight 1326.50 g/mol [1]

Fluorophore (Donor) 2-Aminobenzoyl (2Abz) [2]

Quencher (Acceptor) 2,4-dinitrophenyl (Dnp) [2]

Mechanism of Action
The functionality of 2Abz-SLGRKIQIK(Dnp)-NH2 as a C1s substrate is based on the FRET

principle. In its intact state, the close proximity of the 2Abz fluorophore and the Dnp quencher

allows for the efficient transfer of energy from the excited 2Abz to the Dnp group. This non-

radiative energy transfer quenches the fluorescence of 2Abz.

Upon the introduction of active C1s protease, the peptide is cleaved at a specific recognition

site within the amino acid sequence. This cleavage separates the 2Abz fluorophore from the

Dnp quencher. The separation disrupts the FRET process, leading to a significant increase in

the fluorescence emission from the 2Abz group. The rate of this increase in fluorescence is

directly proportional to the enzymatic activity of C1s.[2]

Quantitative Data
The following tables summarize the key quantitative parameters associated with the use of

2Abz-SLGRKIQIK(Dnp)-NH2 in a C1s activity assay.

Table 1: Physicochemical and Spectroscopic Properties
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Parameter Value Reference

Fluorophore 2-Aminobenzoyl (2Abz) [2]

Quencher 2,4-dinitrophenyl (Dnp) [2]

Excitation Wavelength (λex) ~360 nm [2]

Emission Wavelength (λem) ~460 nm [2]

Table 2: Representative Kinetic Parameters for C1s Activity

The following kinetic parameters are representative values for a FRET-based C1s assay and

are based on the methodology described by Ye et al. (2023). The precise values for the 2Abz-
SLGRKIQIK(Dnp)-NH2 substrate should be determined empirically.

Parameter
Representative
Value

Unit Description

Km (Michaelis

Constant)
To be determined µM

Substrate

concentration at which

the reaction rate is

half of Vmax. It

reflects the affinity of

the enzyme for the

substrate.

kcat (Turnover

Number)
To be determined s⁻¹

The number of

substrate molecules

converted to product

per enzyme molecule

per second.

kcat/Km (Catalytic

Efficiency)
To be determined µM⁻¹s⁻¹

A measure of the

overall efficiency of

the enzyme under

substrate-limiting

conditions.
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Experimental Protocols
The following is a detailed methodology for the determination of C1s enzymatic activity using

the 2Abz-SLGRKIQIK(Dnp)-NH2 substrate. This protocol is adapted from the FRET-based

immunoassay for activated C1s described by Ye et al. (2023).[2]

Materials:

2Abz-SLGRKIQIK(Dnp)-NH2 peptide substrate

Activated C1s standard

Anti-C1s antibody-conjugated magnetic microbeads

Tris buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Phosphate-buffered saline (PBS)

96-well black microtiter plates

Fluorescence microplate reader with excitation at ~360 nm and emission detection at ~460

nm

Magnetic separator for 96-well plates

Procedure:

Preparation of Reagents:

Prepare a stock solution of the 2Abz-SLGRKIQIK(Dnp)-NH2 substrate in a suitable

solvent (e.g., DMSO) and then dilute to the desired working concentration in Tris buffer.

Prepare a series of dilutions of the activated C1s standard in PBS.

Resuspend the anti-C1s antibody-conjugated magnetic microbeads in PBS.

C1s Capture:
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Add a constant amount of the anti-C1s antibody-conjugated magnetic microbeads to each

well of a 96-well microtiter plate.

Add the C1s standards or experimental samples to the respective wells.

Incubate the plate with agitation at room temperature for 10 minutes to allow for the

capture of C1s.

Washing:

Place the microtiter plate on a magnetic separator to pellet the magnetic beads.

Carefully aspirate and discard the supernatant.

Wash the beads by resuspending them in PBS. Repeat the magnetic separation and

aspiration. Perform a total of three washes.

Enzymatic Reaction:

After the final wash, resuspend the beads in Tris buffer.

Initiate the enzymatic reaction by adding the 2Abz-SLGRKIQIK(Dnp)-NH2 substrate

solution to each well.

Fluorescence Measurement:

Immediately place the microtiter plate in a fluorescence microplate reader.

Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined

period (e.g., 30-60 minutes) at an excitation wavelength of ~360 nm and an emission

wavelength of ~460 nm.

Data Analysis:

For each sample, plot the fluorescence intensity versus time.

The initial velocity (V₀) of the reaction is determined from the slope of the linear portion of

the curve.
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To determine the kinetic parameters (Km and kcat), perform the assay with varying

concentrations of the substrate and a fixed concentration of C1s. Plot the initial velocities

against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Mandatory Visualizations
Diagram 1: Classical Complement Pathway Activation and C1s Activity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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